molecular formula C15H13N3O2S2 B2754281 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251692-29-1

2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2754281
CAS No.: 1251692-29-1
M. Wt: 331.41
InChI Key: LDVXUQRBQOFDRP-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that features a unique combination of benzylthio, thiophene, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

  • Formation of 1,3,4-Oxadiazole Ring: : The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Thioether Formation: : The benzylthio group is introduced by reacting a thiol with a benzyl halide. This nucleophilic substitution reaction typically uses a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol.

  • Acetamide Formation: : The final step involves the coupling of the oxadiazole-thiophene intermediate with the benzylthio acetamide. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : The thiophene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Br₂, HNO₃, H₂SO₄

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its pharmacological properties. Studies have indicated that it may inhibit certain enzymes or receptors, making it a potential therapeutic agent for various diseases.

Industry

Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(Benzylthio)-N-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(Benzylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13(10-22-8-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-6-7-21-9-12/h1-7,9H,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXUQRBQOFDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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